molecular formula C8H12O2S B13414822 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylicacid

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylicacid

Cat. No.: B13414822
M. Wt: 172.25 g/mol
InChI Key: BQLLCDHOWUZPNV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2S and a molecular weight of 172.2 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a methylsulfanyl group and a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with methylthiol in the presence of a catalyst to introduce the methylsulfanyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of sulfur-containing compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can modulate the activity of these targets by altering their chemical environment. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C8H12O2S

    2-(Ethylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C9H14O2S

    2-(Propylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C10H16O2S

Uniqueness

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2-methylsulfanylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H12O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

BQLLCDHOWUZPNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(CCCC1)C(=O)O

Origin of Product

United States

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